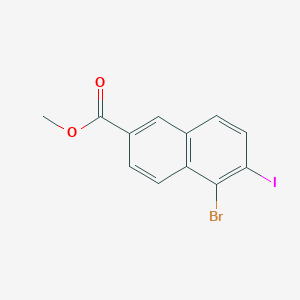
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro substituent, and a tetrahydropyran-4-yloxy group attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydropyran-4-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and hydrolyzed derivatives.
Applications De Recherche Scientifique
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar quinazoline core with a chloro substituent but differ in the functional groups attached.
Tetrahydropyran-4-yloxyquinazoline Derivatives: These compounds have the tetrahydropyran-4-yloxy group but may lack the acetoxy or chloro substituents.
Uniqueness
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
379229-95-5 |
|---|---|
Formule moléculaire |
C15H15ClN2O4 |
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
[4-chloro-5-(oxan-4-yloxy)quinazolin-7-yl] acetate |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)21-11-6-12-14(15(16)18-8-17-12)13(7-11)22-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3 |
Clé InChI |
BECZVUJNHCJDKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid](/img/structure/B8371412.png)





![2-Chloro-1-fluoro-4-[(2-fluorobenzyl)sulfonyl]benzene](/img/structure/B8371455.png)
